molecular formula C9H10N4OS B2364456 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide CAS No. 1235439-56-1

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide

Cat. No.: B2364456
CAS No.: 1235439-56-1
M. Wt: 222.27
InChI Key: AHHWVTAVWDCZQF-UHFFFAOYSA-N
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Description

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure makes it a valuable compound for various applications in scientific research and industry.

Chemical Reactions Analysis

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylmethylation reactions can yield sulfonylmethylated imidazo[1,2-a]pyrimidines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a pharmacodynamic backbone for various drugs, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates . Its unique structure allows for functionalization at different positions, making it a versatile compound for drug development and other research purposes.

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various bonds, such as carbon–carbon and carbon–nitrogen bonds . The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrimidines . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the sulfanyl and N,N-dimethylformamide groups in this compound makes it unique and provides distinct chemical and biological properties.

Properties

IUPAC Name

S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWVTAVWDCZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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